molecular formula C26H29N3O3 B2419784 N-[(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide CAS No. 920116-83-2

N-[(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2419784
CAS No.: 920116-83-2
M. Wt: 431.536
InChI Key: IGGMOHDYCDXUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)methyl]carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a furan ring, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)methyl]carboxamide typically involves multiple steps, including the formation of the benzimidazole core and the subsequent attachment of the furan ring. Common reagents used in these reactions include benzimidazole derivatives, furan derivatives, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)methyl]carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium complexes). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)methyl]carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)methyl]carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA or proteins, inhibiting their function and leading to various biological effects. The furan ring may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzimidazole core and the furan ring in 2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)methyl]carboxamide provides it with distinct chemical and biological properties.

Properties

IUPAC Name

N-[[1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-18(2)20-12-11-19(3)16-24(20)32-15-7-13-29-22-9-5-4-8-21(22)28-25(29)17-27-26(30)23-10-6-14-31-23/h4-6,8-12,14,16,18H,7,13,15,17H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGMOHDYCDXUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.